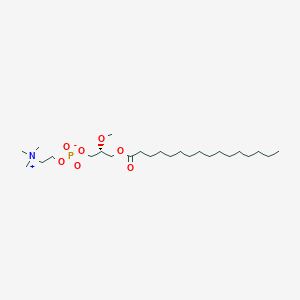![molecular formula C13H24O10 B1264037 [(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside is a fructan derivative consisting of (2->6)-beta-D-fructan attached to an alpha-D-glucopyranosyl residue via a (1<->1) linkage.
Applications De Recherche Scientifique
Preparation and Characterization
- Researchers Kelleher and Bhavanandan (1986) explored the synthesis and characterization of related beta-D-fructofuranosyl compounds, providing foundational knowledge for understanding the chemical properties and potential applications of these substances Kelleher & Bhavanandan, 1986.
Biological Activity and Health Applications
- Narasimhan et al. (2006) found that a fructo-oligosaccharide from Chlorophytum borivilianum, structurally similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, exhibited significant antidiabetic and moderate antioxidant activities in streptozotocin-induced diabetic animals. This suggests potential health benefits related to diabetes management Narasimhan et al., 2006.
Bioactive Compounds
- Wang et al. (2003) isolated bioactive sucrose esters, including compounds structurally related to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from Bidens parviflora. These compounds showed biological activities like histamine release inhibition and anti-inflammatory effects Wang et al., 2003.
Molecular Interactions
- Sakuma et al. (2014) analyzed a compound similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside for its weak affinity with yeast beta-fructofuranosidase using NMR spectroscopy. This research contributes to our understanding of enzyme-substrate interactions in molecular biology Sakuma et al., 2014.
Conformational Analysis
- Waterhouse, Horváth, and Liu (1992) conducted a conformational analysis of beta-D-fructofuranosyl-(2→6)-beta-D-glucopyranoside through molecular mechanics calculations. Their findings provide insights into the molecular structure and potential reactivity of such compounds Waterhouse et al., 1992.
Isolation and Identification from Natural Sources
- Thavarajah and Low (2006) identified and isolated oligosaccharides, including structures similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from commercial total invert sugar. This highlights the compound's presence in common sugar products and its potential for further study in food science Thavarajah & Low, 2006.
Propriétés
Nom du produit |
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside |
|---|---|
Formule moléculaire |
C13H24O10 |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-ethyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-2-5-7(16)9(18)10(19)12(21-5)23-13(4-15)11(20)8(17)6(3-14)22-13/h5-12,14-20H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12-,13+/m1/s1 |
Clé InChI |
SPZBBERMIORPHS-WSPRHHJNSA-N |
SMILES isomérique |
CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
SMILES canonique |
CCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



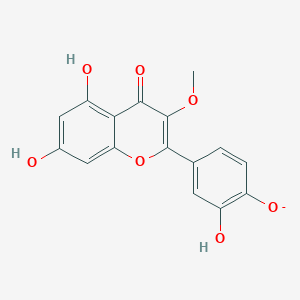

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
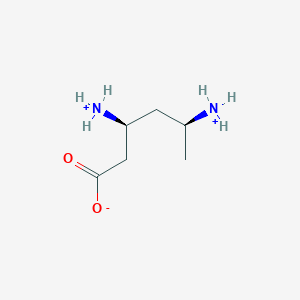

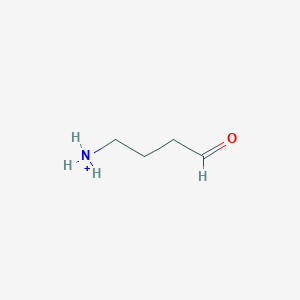
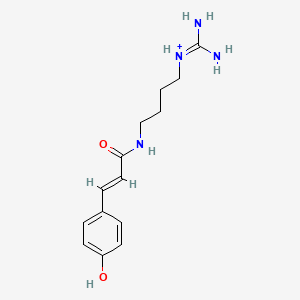
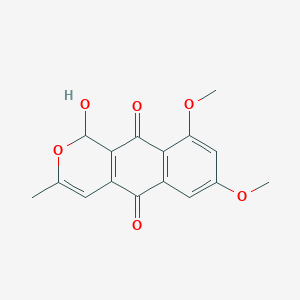

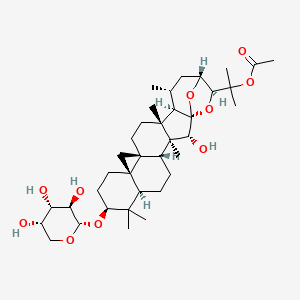

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)

